![molecular formula C11H13N3 B1312539 1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine CAS No. 112086-47-2](/img/structure/B1312539.png)

1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

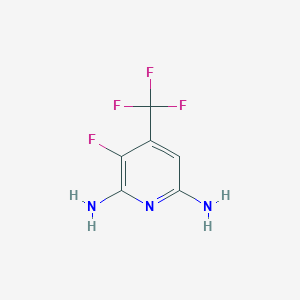

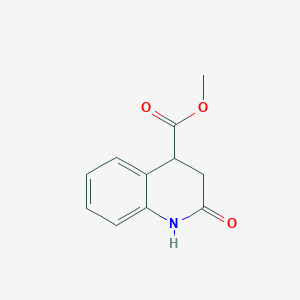

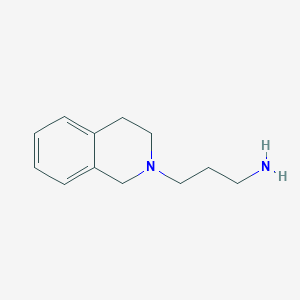

“1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine” is a chemical compound with the empirical formula C10H11N3 and a molecular weight of 173.21 . It belongs to the class of organic compounds known as phenylimidazoles, which are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .

Molecular Structure Analysis

The molecular structure of “1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine” can be represented by the SMILES stringNCc1ccc(cc1)-n2ccnc2 . The InChI representation is 1S/C10H11N3/c11-7-9-1-3-10(4-2-9)13-6-5-12-8-13/h1-6,8H,7,11H2 .

Aplicaciones Científicas De Investigación

Isomorphism in Chemical Structures

Isomorphism in chemical compounds, such as imidazole-4-imines, is an area of study. For instance, compounds with halophenyl groups attached to an imidazole-4-ylmethanimine backbone have been found to exhibit isomorphism, where the crystal structures of these compounds show significant isostructurality. These findings underscore the role of weak interactions in determining crystal packing and structural properties of similar compounds (Skrzypiec, Mazurek, Wagner, & Kubicki, 2012).

Antimicrobial Activity

The synthesis and evaluation of antimicrobial properties of derivatives, such as 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, highlight their potential in developing new antimicrobial agents. These compounds have shown variable degrees of antibacterial and antifungal activities, suggesting their utility in addressing microbial resistance (Visagaperumal et al., 2010).

Corrosion Inhibition

Research into the use of imidazole derivatives for corrosion inhibition reveals their potential in protecting metals from corrosion. Studies demonstrate that these compounds can significantly enhance corrosion resistance, which is critical in extending the lifespan of metal-based structures and components in corrosive environments (Prashanth et al., 2021); (Costa et al., 2021).

Material Science and Polymers

The development of novel poly(amide-ether)s bearing imidazole pendants showcases the application of imidazole derivatives in synthesizing materials with desirable physical and optical properties. These polymers exhibit high thermal stability and fluorescence, making them suitable for various applications in materials science (Ghaemy, Sharifi, Nasab, & Taghavi, 2013).

Novel Synthesis Methods

Advancements in synthesis methods, such as the one-pot multicomponent reaction for creating substituted imidazopyrazines, demonstrate the versatility and efficiency of utilizing imidazole derivatives in chemical synthesis. These methods enable the production of complex molecules with potential applications in pharmaceuticals and chemical research (Galli et al., 2019).

Propiedades

IUPAC Name |

[4-(imidazol-1-ylmethyl)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-7-10-1-3-11(4-2-10)8-14-6-5-13-9-14/h1-6,9H,7-8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIGZMZSEKYQAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)CN2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429460 |

Source

|

| Record name | 1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine | |

CAS RN |

112086-47-2 |

Source

|

| Record name | 1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7'-Bromo-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1312464.png)

![[4-(Furan-2-yl)phenyl]methanamine](/img/structure/B1312494.png)